Meridianone
Description
Contextualization within Marine Natural Product Chemistry
Marine natural products represent a significant and diverse source of novel chemical entities, many of which possess potent biological activities. researchgate.netmdpi.com Organisms living in unique marine environments, such as the Antarctic, have yielded a particularly rich array of secondary metabolites. usf.eduresearchgate.net Among these are the meridianins, a family of indole (B1671886) alkaloids isolated from marine invertebrates, specifically tunicates (ascidians) of the genus Aplidium and Synoicum. usf.eduresearchgate.netnih.gov These compounds are part of a larger group of marine-derived indole alkaloids, which includes related structures like variolins, psammopemmins, and aplicyanins. nih.govtandfonline.com The study of meridianins is a prime example of the synergy between natural product chemistry and chemical synthesis in the pursuit of new therapeutic agents. usf.edu The unique chemical structures and significant bioactivities of these alkaloids have established them as important scaffolds in medicinal chemistry and drug discovery. mdpi.com
Overview of Meridianin Alkaloid Structures and Classification
Alkaloids are a vast class of naturally occurring chemical compounds that contain at least one nitrogen atom, often as part of a heterocyclic ring. nowgonggirlscollege.co.inbritannica.comgcwgandhinagar.com They are classified based on their chemical structure, and those containing an indole ring system are known as indole alkaloids. britannica.comnih.gov
The meridianins fall under this classification. Their fundamental structure consists of an indole skeleton substituted at the C-3 position with a 2-aminopyrimidine (B69317) ring. nih.govnih.govtandfonline.com The various members of the meridianin family, designated as meridianins A through G, are distinguished by the pattern of bromination and/or hydroxylation on the indole nucleus. nih.govmdpi.com
Meridianin A is the parent compound with no substitution on the indole ring.
Meridianin B has a bromine atom at position C-6. nih.gov
Meridianin C is brominated at position C-5. nih.gov
Meridianin D features a bromine at C-6 and a hydroxyl group at C-4. nih.gov
Meridianin E contains a bromine at position C-7. nih.gov
Meridianin F is di-brominated at positions C-5 and C-6. nih.gov
Meridianin G has been identified and also shows significant biological activity. nih.gov
This structural variation among the different meridianins plays a crucial role in their biological activity, particularly their function as kinase inhibitors. nih.govnih.gov
Historical Perspectives on the Discovery and Initial Investigation of Meridianins
The meridianin alkaloids were first discovered and isolated in 1998 from the Antarctic tunicate Aplidium meridianum. nih.govtandfonline.com Subsequent investigations led to the isolation of meridianins from other Antarctic ascidians, including Aplidium falklandicum and species of the genus Synoicum. usf.edunih.gov The initial research focused on elucidating their structures using spectroscopic methods, primarily 2D NMR, and by comparing the data to known related compounds. nih.gov Early on, these compounds were identified as a new family of potent protein kinase inhibitors, showing activity against cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and other kinases, which sparked significant interest in their potential as therapeutic agents. researchgate.netnih.govtandfonline.com This discovery highlighted the Antarctic marine ecosystem as a promising frontier for finding novel bioactive compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
74799-13-6 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,3S,7R,9S,10R,13R)-10-hydroxy-9,13-dimethyl-4-methylidene-6,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradecan-5-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-6-15-13(2,7-10(9)18-12(8)17)11(16)4-5-14(15,3)19-15/h9-11,16H,1,4-7H2,2-3H3/t9-,10+,11+,13-,14+,15-/m0/s1 |
InChI Key |
HGCXXEYNHRNBTF-JQRSIXJKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]3([C@@]1(O2)C[C@@H]4[C@@H](C3)OC(=O)C4=C)C)O |
Canonical SMILES |
CC12CCC(C3(C1(O2)CC4C(C3)OC(=O)C4=C)C)O |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies for Meridianin Alkaloids
Advanced Extraction Techniques from Marine Organisms
The initial step in isolating meridianin alkaloids involves extraction from their marine source, primarily tunicates of the Aplidium and Synoicum genera. mdpi.com Traditional solvent extraction has been the foundational method, though modern, more efficient "green" technologies are increasingly being adopted for the extraction of sensitive marine natural products.
Conventional solvent extraction of meridianins typically involves macerating and sonicating the tunicate material with organic solvents. nih.gov Common protocols include repeated extraction with acetone (B3395972) or ethanol. mdpi.comnih.gov Another documented approach utilizes a 1:1 mixture of dichloromethane/methanol (B129727). nih.gov Following the initial extraction, a crucial liquid-liquid partitioning step is employed to separate compounds based on their polarity. For instance, an acetone extract might be partitioned against diethyl ether and butanol, while a dichloromethane/methanol extract is often partitioned between hexane (B92381) and aqueous methanol to remove non-polar lipids, followed by an ethyl acetate (B1210297) partition to isolate the alkaloids. mdpi.comnih.gov
While effective, these conventional methods can be time-consuming and require large volumes of organic solvents. Advanced extraction techniques offer significant improvements in efficiency, yield, and environmental impact.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample matrix, accelerating the release of target compounds from the organism's cells. semanticscholar.orgnih.gov The direct heating of polar molecules improves the kinetics of extraction, leading to shorter extraction times, reduced solvent consumption, and often higher yields compared to traditional methods. semanticscholar.orgnih.govuq.edu.au It is particularly effective for extracting alkaloids from natural sources. nih.gov
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to induce cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls creates microjets and shockwaves that disrupt the cellular structure, enhancing the penetration of the solvent and facilitating the release of intracellular compounds. semanticscholar.org This non-thermal technique is advantageous for extracting thermolabile molecules. semanticscholar.org
Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. Current time information in Madison County, US. Above its critical temperature and pressure (31.1 °C and 73.8 bar for CO₂), the fluid has properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas while dissolving compounds like a liquid. Current time information in Madison County, US. The solvating power can be finely tuned by adjusting pressure and temperature, enabling selective extraction. tandfonline.com The primary advantage is that the solvent can be easily removed by depressurization, leaving a pure, solvent-free extract, which is ideal for heat-sensitive marine compounds. Current time information in Madison County, US.
Table 1: Reported Extraction Approaches for Meridianin Alkaloids
| Primary Solvent | Extraction Time/Repeats | Partitioning Steps | Source Organism Example | Reference |
|---|---|---|---|---|
| Acetone | 3 repeats | Partitioned against diethyl ether and butanol | Aplidium meridianum | mdpi.comnih.gov |
| Ethanol | 3 repeats | No partitioning step mentioned | Aplidium meridianum | mdpi.comnih.gov |
| Dichloromethane/Methanol (1:1) | 3 repeats | Partitioned between hexane/aq. methanol, then ethyl acetate/water | Synoicum sp. | nih.gov |
Chromatographic and Spectroscopic Approaches for Purification and Characterization
Following extraction, the crude extract contains a complex mixture of metabolites that must be separated to isolate the individual meridianin alkaloids. This is achieved through a multi-step process involving various chromatographic techniques, guided by spectroscopic analysis.
The purification workflow typically begins with preliminary screening using Thin-Layer Chromatography (TLC) to identify fractions containing the target alkaloids. nih.govsemanticscholar.org For meridianins, a characteristic yellowish band appears after treatment with a CeSO₄ staining agent. nih.gov
Initial large-scale separation of the crude extract is often performed using column chromatography. nih.gov Two common types are:
Molecular Exclusion Chromatography: This technique, also known as size-exclusion or gel permeation chromatography, separates molecules based on their size. For meridianins, Sephadex LH-20 is a frequently used stationary phase with a chloroform/methanol solvent system. nih.govsemanticscholar.org
Adsorption Chromatography: This method separates compounds based on their affinity for the stationary phase. Silica (B1680970) gel is commonly used, with elution by a gradient of solvents such as petroleum ether/diethyl ether. nih.govsemanticscholar.org Reversed-phase silica (e.g., C18) with a water/methanol gradient has also been employed. tandfonline.com
Fractions obtained from column chromatography are analyzed, often by ¹H-NMR spectroscopy, to assess their purity. nih.gov If a fraction contains a mixture of similar compounds, a more powerful separation technique is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for final purification, particularly using semi-preparative reversed-phase columns to yield pure meridianin alkaloids. nih.gov
Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and, consequently, the molecular formula of the alkaloid. tandfonline.commdpi.com Tandem Mass Spectrometry (MS/MS) provides information about the structure by analyzing the fragmentation patterns of the parent ion, which was instrumental in the characterization of meridianins F and G. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for complete structure elucidation. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to map the connectivity of all atoms within the molecule, confirming the indole (B1671886) backbone, the 2-aminopyrimidine (B69317) substituent, and the specific positions of bromine and hydroxyl groups that differentiate the various meridianin analogs. semanticscholar.orgtandfonline.comresearchgate.net
Recent Developments in Natural Product Isolation Technologies
The field of natural product chemistry is continually evolving, with new technologies emerging that streamline the discovery and isolation process. These developments are particularly impactful for marine natural products, which are often found in minute quantities within complex biological matrices.
One of the most significant recent developments is the integration of highly sensitive analytical techniques directly into the isolation workflow. The use of tandem mass spectrometry to screen crude extracts has proven to be a powerful strategy. For example, the discovery of two new alkaloids, meridianin F and G, was the direct result of analyzing a crude extract from Aplidium meridianum using a constant neutral loss (CNL) scan. tandfonline.com This approach rapidly identified molecular ions corresponding to previously undetected meridianins, guiding their targeted isolation. tandfonline.com
Building on this, the coupling of HPLC with high-resolution mass spectrometry (LC-HRMS) , using advanced detectors like the Orbitrap, has enabled the re-examination of tunicate extracts. nih.gov This led to the detection of a whole new set of meridianin analogs and even dimers, which had been missed during previous isolation efforts, highlighting the vast chemical diversity that can be uncovered with more sensitive technologies. nih.gov
Another innovative approach is functional chromatography . nih.gov This technique reverses the typical affinity chromatography process. Instead of using a small molecule to capture a protein, a purified biological target (such as a specific enzyme or receptor) is immobilized on a resin. nih.gov A natural product extract is then passed over this resin, and only the compounds that bind to the biological target are retained and subsequently eluted. nih.gov This method allows for the direct isolation of bioactive molecules based on their function, bypassing the need for extensive bioassay-guided fractionation and accelerating the discovery of compounds with a specific mode of action.
These advanced analytical and separation technologies, combined with greener extraction methods like SFE and MAE, represent the modern frontier of natural product isolation, enabling chemists to discover novel compounds like the meridianin alkaloids with greater speed, efficiency, and precision.
Synthetic Chemistry of Meridianin and Its Derivatives
Total Synthesis Strategies for Meridianin Core Structures
The total synthesis of the meridianin core, which consists of an indole (B1671886) ring substituted at the C-3 position with a 2-aminopyrimidine (B69317) moiety, has been achieved through several strategic approaches. mdpi.com These strategies are crucial for providing access to the natural products themselves and for creating a platform to generate derivatives. nih.gov The primary synthetic routes that have been widely adopted include the Bredereck protocol, palladium-catalyzed cross-coupling reactions, the conversion of 3-cyanoacetyl indole, alkenylation and condensation reactions of indoles, and the indolization of nitrosoarenes. mdpi.com Of these, the Bredereck protocol and various cross-coupling methodologies have proven to be particularly robust and versatile. mdpi.comnih.gov
The Bredereck protocol is one of the most frequently utilized and convenient methods for synthesizing meridianins C, D, G, and their derivatives, and it is well-suited for large-scale preparation. mdpi.commdpi.com This synthetic strategy typically begins with an appropriately substituted indole. mdpi.com The general sequence involves several key steps:
N-Protection: The indole nitrogen is first protected, commonly with a tosyl (Ts) group, using tosyl chloride (TsCl) under basic conditions. mdpi.com
C(3)-Acylation: The N-protected indole undergoes acylation at the C-3 position, typically using acetyl chloride (AcCl) or acetic anhydride (B1165640) (Ac₂O) with a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.commdpi.com This step introduces the acetyl group that will be elaborated into the pyrimidine (B1678525) ring.
Enaminone Formation: The resulting 3-acetylindole (B1664109) is then treated with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), to form a key enaminone intermediate. mdpi.comnih.govencyclopedia.pub
Pyrimidine Ring Cyclization: The final step involves the cyclocondensation of the enaminone with guanidine (B92328) hydrochloride. nih.govencyclopedia.pub This reaction closes the 2-aminopyrimidine ring.
Deprotection: Subsequent removal of the N-tosyl protecting group yields the target meridianin alkaloid. mdpi.commdpi.com
Table 1: Overview of the Bredereck Protocol for Meridianin Synthesis
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | TsCl, NaOH, H₂O, n-Bu₄NHSO₄, toluene | N-Tosyl-indole | Protection of the indole nitrogen. |
| 2 | Ac₂O, AlCl₃, DCM | N-Tosyl-3-acetylindole | Introduction of the acetyl group at C-3. |
| 3 | DMF-DMA | Enaminone | Formation of the key intermediate for cyclization. |
| 4 | Guanidine hydrochloride, K₂CO₃, CH₃OCH₂CH₂OH | N-Tosyl-meridianin | Cyclization to form the 2-aminopyrimidine ring. |
| 5 | Deprotection (e.g., NaOH) | Meridianin | Removal of the protecting group to yield the final product. |
Palladium-catalyzed cross-coupling reactions represent another major strategic approach to the meridianin core. These methods construct the C-C bond between the indole C-3 position and the pyrimidine ring.
Table 2: Comparison of Cross-Coupling Strategies for Meridianin Synthesis
| Method | Key Reaction | Starting Materials | Products Synthesized | Reference |
| Suzuki Coupling | Pd-catalyzed coupling of a boronic acid and a halide | N-Tosyl-indolylboronic acid, 2-Amino-4-chloropyrimidine | Meridianin D, Meridianin G | Jiang & Yang nih.govencyclopedia.pub |
| MBSC Sequence | One-pot Masuda borylation-Suzuki coupling | Substituted Indole, Pyrimidine moiety | Meridianin C, D, F, G | Müller et al. mdpi.com |
| Cacchi-type Domino Reaction | Domino amino-palladation | 2-Iodoaniline, Alkyne, 4-Iodo-2-aminopyrimidine | Meridianin C, Meridianin G | Morris et al. nih.gov |
Application and Adaptation of Bredereck Protocol
Design and Targeted Synthesis of Meridianin Derivatives for Structure-Activity Relationship Investigations
A primary motivation for developing synthetic routes to meridianins is the ability to generate derivatives for structure-activity relationship (SAR) studies. By systematically modifying the meridianin scaffold, researchers can identify the structural features crucial for biological activity, leading to compounds with improved potency and selectivity.
For instance, extensive work has been done to explore the impact of substitutions on both the indole ring and the pyrimidine moiety. Giraud et al. synthesized a series of meridianin analogs with substitutions at the C-4 to C-7 positions of the indole ring (e.g., bromo, nitro, amino groups) and at the C-5 position of the 2-aminopyrimidine ring (e.g., iodine, various aryl groups). shef.ac.uk Their research found that 6- and 7-bromo derivatives were particularly effective and selective inhibitors of DYRK1A and CLK1 kinases. shef.ac.uk
In another study aimed at developing antitumor agents, forty-eight novel meridianin derivatives were designed and synthesized to probe their effect on the JAK/STAT3 signaling pathway. mdpi.compreprints.org Modifications included incorporating isothiourea groups at the N-1 position of the indole via alkyl chains of varying lengths. mdpi.com This led to the discovery that derivatives with an N-alkylisothiouronium modification showed significantly enhanced antitumor activity. mdpi.com The most potent compound, 6e , which features a six-carbon alkyl chain linking the isothiouronium group, exhibited IC₅₀ values ranging from 1.11 to 2.80 μM across various cancer cell lines. mdpi.compreprints.org The SAR study indicated that both the isothiouronium group and the six-carbon linker were critical for the observed potency. mdpi.com
These targeted syntheses provide crucial data linking specific structural modifications to changes in biological activity, guiding the design of next-generation therapeutic agents.
Development of Novel Chemical Pathways for Analog Generation
Beyond the more established protocols, research has also focused on developing novel and more efficient chemical pathways to generate diverse meridianin analogs. These new methods often aim to reduce the number of synthetic steps, improve yields, and allow for greater structural diversity.
One such novel approach is a metal-free, acid-mediated direct alkenylation reaction of indoles with α-oxo ketene (B1206846) dithioacetals, as reported by Yu et al. mdpi.com This was followed by a condensation reaction with guanidine nitrate (B79036) to successfully form the meridianin core. mdpi.com The final N-deprotection was achieved using tBuOK/DMSO under an oxygen atmosphere, affording the desired derivatives in good yields (76–83%). mdpi.com
Another innovative and atom-economical pathway involves the thermal annulation of nitrosoarenes with 2-amino-4-ethynylpyrimidine or 2-chloro-4-ethynylpyrimidine. mdpi.com This process, developed by Penoni et al., provides meridianin derivatives in moderate to good yields through a novel indolization process. mdpi.com These newer methods expand the synthetic chemist's toolkit, enabling the creation of analog libraries that would be difficult to access through traditional routes and facilitating further exploration of the chemical space around the meridianin scaffold.
Structure Activity Relationship Sar Studies of Meridianin Derivatives
Methodologies for In Vitro Biological Activity Assessment
A variety of in vitro assays are employed to evaluate the biological effects of newly synthesized meridianin derivatives. These assays provide essential data on the compounds' potential as drug candidates.
Cell-based assays are fundamental in determining the antiproliferative and growth-inhibiting effects of meridianin derivatives on cancer cells. A commonly used method is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. thescipub.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. mdpi.com A decrease in metabolic activity in the presence of a compound suggests a reduction in cell proliferation or an increase in cell death. mdpi.com
Another method is the sulforhodamine B (SRB) assay, which is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content. nih.govnih.gov The colony formation assay is also utilized to assess the ability of a therapeutic to inhibit tumor cell proliferation directly. nih.gov
For instance, studies have evaluated meridianin derivatives against various human cancer cell lines, including those from breast, prostate, lung, and leukemia cancers. nih.govmdpi.com The results from these assays, typically expressed as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), help to quantify the antiproliferative potency of the compounds. njbio.com For example, a series of novel meridianin derivatives were tested against HeLa, MDA-MB-231, A549, and DU145 human cancer cell lines, revealing that many derivatives had significantly improved antitumor activity compared to the parent meridianin compounds. mdpi.com
The following table provides an example of antiproliferative activity data for meridianin derivatives.
| Compound | HeLa (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | A549 (IC₅₀ µM) | DU145 (IC₅₀ µM) |
| Meridianin A | >50 | >50 | >50 | >50 |
| Meridianin C | >50 | >50 | >50 | >50 |
| Meridianin D | >50 | >50 | >50 | >50 |
| Meridianin G | >50 | >50 | >50 | >50 |
| Derivative 6e | 1.11 | 2.80 | 1.94 | 1.34 |
Data sourced from a study on meridianin derivatives as novel JAK/STAT3 signaling inhibitors. mdpi.com
Meridianins are known to be potent inhibitors of various protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer and Alzheimer's disease. nih.govnih.gov Biochemical assays are employed to directly measure the inhibitory activity of meridianin derivatives against specific protein kinases.
These assays typically involve incubating the kinase, a substrate (often a peptide or protein), and a phosphate (B84403) donor (usually radiolabeled ATP) with the test compound. nih.gov The amount of substrate phosphorylation is then quantified to determine the extent of kinase inhibition. nih.gov The results are often expressed as IC₅₀ values, indicating the concentration of the inhibitor required to reduce the kinase's activity by 50%. nih.gov
A wide panel of kinases is often tested to determine both the potency and the selectivity of the inhibitors. researchgate.netmrc.ac.uk For example, meridianin derivatives have been screened against kinases such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and casein kinase 1 (CK1). nih.govnih.govresearchgate.net Some derivatives have shown high selectivity for certain kinases, which is a desirable characteristic for a drug candidate as it can reduce off-target effects. researchgate.net For instance, certain 6- and 7-bromo derivatives of meridianin have demonstrated over 45-fold selectivity for DYRK1A and CLK1 kinases. researchgate.net
The table below shows the inhibitory potencies of selected meridianin derivatives against different protein kinases.
| Compound | DYRK1A (IC₅₀ nM) | CLK1 (IC₅₀ nM) | GSK-3α/β (IC₅₀ nM) |
| Derivative 30 | 34 | 32 | >10000 |
| Derivative 33 | 68 | 150 | >10000 |
| Derivative 34 | 50 | 70 | >10000 |
Data sourced from a study on the synthesis and protein kinase inhibitory potencies of meridianin derivatives. researchgate.net
Cell-Based Assays for Antiproliferative and Growth Inhibition Activities
Identification of Key Pharmacophoric Elements and Structural Requirements for Biological Efficacy
SAR studies have been instrumental in identifying the key pharmacophoric elements of meridianin derivatives that are essential for their biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
For meridianin derivatives, the core structure consists of an indole (B1671886) ring linked at the C-3 position to a 2-aminopyrimidine (B69317) moiety. nih.gov Modifications at various positions of this scaffold have been shown to significantly impact their biological efficacy.
Key findings from SAR studies include:
Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical. For example, the presence of a bromine atom at positions C-5, C-6, or C-7 of the indole ring can enhance kinase inhibitory activity and selectivity. researchgate.netmdpi.com
Substitution on the Pyrimidine (B1678525) Ring: Modifications to the 2-aminopyrimidine ring can also influence activity. Introducing aryl groups at the C-5 position of the pyrimidine ring has been explored, leading to compounds with antiproliferative activities. nih.gov
N-1 Position of the Indole: The incorporation of isothiourea groups at the N-1 position of the indole, connected by an alkyl chain, has led to derivatives with significantly improved antitumor activity. mdpi.com The length of the alkyl chain is a critical determinant of activity, with a six-carbon chain often being optimal. mdpi.com
Rational Design Principles for Enhancing Potency and Selectivity of Meridianin Analogs
The insights gained from SAR studies have enabled the rational design of new meridianin analogs with enhanced potency and selectivity. mdpi.com The goal of rational design is to systematically modify the lead compound's structure to improve its interaction with the biological target while minimizing off-target effects.
Key principles in the rational design of meridianin analogs include:
Targeted Modifications: Based on the identified pharmacophore, specific modifications are made to the meridianin scaffold. For example, knowing that bromination of the indole ring is beneficial, new analogs with different halogen substitutions can be designed and synthesized. mdpi.com
Improving Selectivity: To enhance selectivity, structural modifications are made to exploit differences in the ATP-binding pockets of various kinases. mdpi.com For instance, designing derivatives that form specific hydrogen bonds or hydrophobic interactions with unique residues in the target kinase can improve selectivity.
Molecular Hybridization: This approach involves combining the structural features of meridianin with those of other known pharmacophores to create hybrid molecules with potentially synergistic or improved activities. For example, hybrid molecules of meridianin and leucettine have been developed as multi-kinase inhibitors. mdpi.comscispace.com
Computational Chemistry and Molecular Modeling Applications in SAR Prediction
Computational chemistry and molecular modeling have become indispensable tools in the study of SAR and the design of new meridianin analogs. nih.govnih.gov These methods provide valuable insights into the three-dimensional interactions between the ligands (meridianin derivatives) and their protein targets.
Key applications include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For meridianin derivatives, docking studies have been used to understand their binding modes within the ATP-binding pocket of various kinases, helping to explain the observed SAR. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. nih.gov For meridianin analogs, QSAR studies have been used to identify key physicochemical properties (like lipophilicity and electronic parameters) that are important for their Dyrk1A inhibitory activity. nih.gov
Pharmacophore Modeling: This method identifies the common structural features of a set of active molecules that are responsible for their biological activity. nih.gov Pharmacophore models for meridianin derivatives have been developed to guide the design of new inhibitors with improved potency. nih.gov For example, a pharmacophore model for Dyrk1A inhibitors revealed that two hydrogen bond acceptors, two hydrogen bond donors, and two hydrophobic aromatic rings are crucial molecular features. nih.gov
By integrating these computational approaches with experimental synthesis and biological testing, researchers can accelerate the discovery and optimization of novel meridianin-based therapeutic agents.
Molecular Mechanism of Action Investigations for Meridianin Derivatives
Elucidation of Specific Cellular and Molecular Targets
Initial studies on meridianins, the natural precursors to meridianone derivatives, revealed their capacity to inhibit protein kinases in the low micromolar range, suggesting a broad mechanism of action. nih.gov However, subsequent research has honed in on more specific targets. The hyperactivated Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway has been identified as a key therapeutic target for these compounds. nih.gov
Forty-eight novel meridianin derivatives were synthesized and evaluated for their antitumor activity. Among these, compound 6e , which features an isothiouronium group linked by a six-carbon alkyl chain, demonstrated significantly improved antitumor activity against various cancer cell lines. nih.gov This highlights the importance of specific structural modifications in enhancing the targeting and efficacy of this compound derivatives.
Detailed Analysis of Intracellular Signaling Pathway Modulation
The primary mechanism through which this compound derivatives exert their effects appears to be the modulation of critical intracellular signaling pathways, most notably the JAK/STAT3 pathway.
Inhibition of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
The JAK/STAT3 pathway is crucial for numerous biological processes, and its dysregulation is a hallmark of many cancers. nih.govnih.gov this compound derivatives have been shown to directly interfere with this pathway. Western blotting analysis revealed that compound 6e inhibited the phosphorylation of JAK1, JAK2, and STAT3 at a concentration of 5 µM. nih.gov This inhibition of phosphorylation is critical as it prevents the activation of STAT3 and its subsequent translocation to the nucleus to act as a transcription factor. nih.govnih.gov
Regulation of STAT3 Downstream Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-XL)
The inhibition of STAT3 activation by this compound derivatives has a direct impact on the expression of its downstream target genes, which are pivotal for tumor cell survival and proliferation. nih.govnih.gov Specifically, treatment with compound 6e at 10 µM was found to suppress the expression of several key STAT3-regulated genes, including:
c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.
Cyclin D1: A key regulator of the cell cycle.
Bcl-XL: An anti-apoptotic protein that promotes cell survival. nih.gov
The downregulation of these genes provides a clear mechanistic link between the inhibition of the JAK/STAT3 pathway and the observed antitumor effects of this compound derivatives. nih.gov
Investigations into Cellular Apoptosis Induction and Related Processes
A key outcome of the signaling pathway modulation by this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Compound 6e was shown to induce apoptosis in a dose-dependent manner in A549 and DU145 cancer cell lines, where STAT3 is constitutively active. nih.gov The induction of apoptosis is a complex process involving a cascade of molecular events. plos.org In the context of this compound derivatives, the inhibition of the pro-survival protein Bcl-XL, a downstream target of STAT3, is a significant contributing factor to the initiation of the apoptotic cascade. nih.gov
Integrative Mechanistic Profiling in Preclinical Models
The antitumor potential of this compound derivatives has been further validated in preclinical models. An in vivo study using a DU145 xenograft tumor model demonstrated that compound 6e , administered at a dose of 10 mg/kg, effectively inhibited tumor growth. nih.gov Importantly, this therapeutic effect was achieved without causing obvious loss in body weight, suggesting a favorable preliminary safety profile. nih.gov These preclinical findings corroborate the in vitro mechanistic studies, confirming that targeting the JAK/STAT3 signaling pathway with this compound derivatives is a viable strategy for cancer treatment. nih.govjove.com
Preclinical Biological Evaluation of Meridianin Derivatives
In Vitro Assessment of Biological Activity Spectrum Across Diverse Cell Lines
The cytotoxic and antiproliferative activities of a wide array of synthetic meridianin derivatives have been evaluated against a diverse panel of human cancer cell lines. Research indicates that while natural meridianins often exhibit weak to moderate activity, many of their synthetic analogues display significantly enhanced potency. mdpi.comnih.gov
For instance, a study involving forty-eight novel meridianin derivatives revealed that most showed markedly improved antitumor activity compared to their natural counterparts (meridianin A, C, D, and G). mdpi.com The natural forms displayed weak growth inhibition in four specific human cancer cell lines: HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). mdpi.com In contrast, many of the synthetic derivatives, particularly those incorporating an isothiourea group, demonstrated promising inhibitory activity against these same cell lines. mdpi.com
One derivative, designated as compound 6e, which features an isothiouronium group linked by a six-carbon alkyl chain, was particularly effective. It exhibited IC₅₀ values ranging from 1.11 to 2.80 μM across various cancer cell lines and was shown to induce apoptosis in A549 and DU145 cells. mdpi.com Other studies have highlighted the potent cytotoxicity of different derivatives. For example, cyano meridianin D showed strong cytotoxicity against the MCF7 breast carcinoma cell line and HeLa cells. nih.govcapes.gov.br Furthermore, derivatives of meridianin G have demonstrated high in vitro cytotoxicity towards MCF7 and the human ovarian teratocarcinoma cell line PA1. nih.govnih.gov
The spectrum of activity extends to leukemia, where meridianin C and its derivatives have been found to inhibit the proliferation of human leukemia cell lines such as MV4-11, K562, and Jurkat. nih.gov Additionally, meridianin analogues with a pyrazolo[1,5-α]pyrimidine ring showed potent cytotoxic activities against the HCT-116 human colorectal carcinoma cell line. nih.gov Natural meridianins B, C, D, and E have also shown cytotoxic effects against the murine mammary adenocarcinoma cell line LMM3. preprints.orgresearchgate.net
The following table summarizes the in vitro activity of various meridianin derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line(s) | Observed Activity (IC₅₀) |
| Compound 6e | A549, DU145, HeLa, MDA-MB-231 | 1.11 - 2.80 μM |
| Cyano meridianin D analogue | MCF7, HeLa | 0.85 μg/mL (MCF7), 2.65 μg/mL (HeLa) |
| Acid analogue of meridianin D | MCF7 | 0.75 μg/mL |
| Amidrazone analogue of meridianin D | MCF7 | 0.25 μg/mL |
| Meridianin G derivatives | MCF7, PA1 | High cytotoxicity |
| Meridianin B, C, D, E | LMM3 | 11.4 μM, 9.3 μM, 33.9 μM, 11.1 μM |
| Meridianin C & derivatives | MV4-11, K562, Jurkat | Proliferation inhibition |
| Meridianin/Leucettine hybrid (5g) | Leukemia SR, Renal RXF 393 | 60% and 70% growth inhibition |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy Studies in Relevant Animal Models (e.g., Xenograft Tumor Models)
Select meridianin derivatives that have demonstrated significant in vitro potency have been advanced to in vivo studies using animal models, most notably xenograft tumor models. These studies are crucial for evaluating the therapeutic potential of a compound in a living organism.
A key example is the synthetic derivative known as compound 6e. mdpi.com Following its promising in vitro results, its efficacy was tested in a DU145 prostate cancer xenograft model. The study revealed that compound 6e could potently inhibit the growth of the DU145 tumor in mice. mdpi.comresearchgate.net This demonstrates that the compound's anticancer activity observed in cell cultures translates to a therapeutic effect in a preclinical animal model of cancer. mdpi.com Importantly, this antitumor effect was achieved without causing obvious body weight loss in the animals, suggesting a favorable preliminary safety profile. mdpi.com
Another study highlighted a compound, BC-DXI-843, which demonstrated in vivo efficacy in a tumor xenograft mouse model using H460 lung cancer cells. x-mol.net These in vivo findings are critical as they provide evidence that meridianin-based compounds can be systemically administered and exert a significant antitumor effect on established tumors. mdpi.comx-mol.net
Comparative Biological Activity Analysis: Natural Meridianins versus Synthetic Derivatives
A consistent theme throughout the research on meridianins is the enhanced biological activity of synthetic derivatives when compared to their naturally occurring parent compounds. mdpi.comnih.gov Natural meridianins, isolated from marine tunicates like Aplidium meridianum, often serve as valuable lead compounds but typically exhibit only modest or weak anticancer activity. mdpi.commdpi.com
For example, natural meridianins A, C, D, and G were evaluated against four human cancer cell lines (HeLa, MDA-MB-231, A549, and DU145) and showed weak growth inhibitory activity. mdpi.comnih.gov In stark contrast, a large number of synthetic derivatives created from these natural scaffolds showed significantly increased and promising inhibitory activities against the same cell lines. mdpi.com The process of chemical modification, such as the introduction of isothiourea groups or the substitution of different aryl groups, has proven to be a successful strategy for potentiating the cytotoxic effects of the meridianin core structure. mdpi.comnih.gov
This trend is not limited to anticancer activity. While natural meridianin C has shown some antifungal and antiparasitic properties, synthetic analogues have been developed with even more diverse and potent biological activities, including improved antimalarial and antitubercular effects. nih.govmalariaworld.org The creation of hybrid structures, such as meriolins, which combine features of meridianins and another natural product, variolin B, has also led to compounds with superior antiproliferative and proapoptotic properties compared to the parent molecules. scienceopen.com This underscores the power of medicinal chemistry to optimize natural product scaffolds and develop derivatives with significantly improved therapeutic potential.
Advanced Research Methodologies and Future Directions in Meridianin Studies
Application of Omics-Based Technologies in Mechanism Discovery
The elucidation of the precise mechanisms of action for meridianone and its derivatives is crucial for their clinical development. Omics technologies, which allow for the large-scale study of biological molecules, are providing unprecedented insights into how these compounds interact with cellular systems. dntb.gov.uatandfonline.commeridian.org
Metabolomics: The in vivo metabolism of meridianin compounds is a key area of investigation. A notable study on Meridianin C utilized ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) to profile its metabolites in rats. nih.govnih.gov After oral administration, a total of 13 metabolites were identified in plasma, bile, urine, and feces. nih.gov The primary metabolic pathways were found to include N- or O-glucuronidation, O-sulfation, N-hydroxylation, dihydroxylation, and trihydroxylation. nih.gov Understanding these metabolic transformations is essential for predicting the compound's behavior and identifying potentially active or toxic metabolites. nih.gov
Proteomics and Transcriptomics: While specific large-scale proteomics and transcriptomics studies on this compound are still emerging, these technologies are widely applied to understand drug mechanisms. nih.govmdpi.commedrxiv.org Proteomics can identify the protein targets a compound binds to and reveal changes in protein expression and post-translational modifications within a cell upon treatment. mdpi.comactivemotif.com Transcriptomics, through methods like RNA-sequencing, complements this by showing how this compound might alter gene expression. nih.govmdpi.com For instance, integrated transcriptomic and proteomic analyses have been used to reveal the molecular mechanisms of how other natural products respond to cellular stress, a strategy that could be applied to understand this compound's effects on cancer cells. sciopen.com These approaches can help build a comprehensive picture of the signaling pathways modulated by this compound, such as the kinase inhibition pathways for which meridianins are known. mdpi.commdpi.com
Table 1: Application of Omics Technologies in Meridianin Research
| Omics Technology | Application in Meridianin/Natural Product Research | Key Findings/Potential Insights | Reference |
|---|---|---|---|
| Metabolomics | Profiling of Meridianin C metabolites in rats using UHPLC/Q-TOF MS. | Identified 13 metabolites and key metabolic pathways including glucuronidation, sulfation, and hydroxylation. | nih.govnih.gov |
| Proteomics | General application in identifying drug targets and cellular responses. | Can reveal protein expression changes and post-translational modifications induced by this compound, confirming target engagement. | mdpi.commedrxiv.orgactivemotif.com |
| Transcriptomics | General application in analyzing gene expression changes. | Can identify up- or down-regulation of genes and pathways affected by this compound treatment, providing mechanistic clues. | nih.govmdpi.commedrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netnih.govmdpi.com These computational tools are being increasingly applied to the study of meridianins to design novel derivatives with enhanced potency and specificity. researchgate.netmdpi.com
One of the primary applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netjyoungpharm.org A significant QSAR study was conducted on a series of meridianin analogs to understand the structural features essential for inhibiting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A), a target implicated in neurodegenerative diseases like Alzheimer's. researchgate.net This study revealed that properties such as lipophilicity (log P) and specific electronic and topological features were critical for inhibitory activity. researchgate.net
Furthermore, pharmacophore modeling, another computational technique, has been used to identify the crucial molecular features required for the binding of meridianins to their target enzymes. researchgate.net For Dyrk1A inhibitors, the model identified two hydrogen bond acceptors, two hydrogen bond donors, and two hydrophobic aromatic rings as key features for potent inhibition. researchgate.net
Virtual Screening: AI models can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific target, saving significant time and resources compared to traditional high-throughput screening. nih.govpharmacyjournal.org
De Novo Design: Generative AI models can design entirely new molecules with desired properties, opening up new avenues for chemical exploration. researchgate.net
ADMET Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new meridianin derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. mdpi.comeuropa.eu
Exploration of New Biological Targets and Therapeutic Indications for Meridianin Derivatives
Initial research identified meridianins as potent inhibitors of a range of protein kinases, suggesting their potential as anticancer agents. tandfonline.commdpi.com Ongoing research continues to uncover new biological targets and expand the potential therapeutic applications for this compound and its synthetic derivatives.
A key area of recent focus has been the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often hyperactivated in tumors. mdpi.com A study involving forty-eight newly synthesized meridianin derivatives found that many exhibited significantly improved antitumor activity by targeting this pathway. mdpi.com One derivative, compound 6e , was particularly effective, inhibiting the phosphorylation of JAK1, JAK2, and STAT3, and suppressing downstream oncogenes like c-Myc and Cyclin D1. mdpi.com
Other identified targets and indications include:
Neurodegenerative Diseases: As mentioned, meridianins inhibit Dyrk1A and Glycogen (B147801) Synthase Kinase 3β (GSK-3β), both of which are implicated in the pathology of Alzheimer's disease. mdpi.comresearchgate.net
Antimalarial and Antituberculosis Activity: Meridianins A, C, and G, along with several synthetic derivatives, have shown moderate to strong activity against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis. mdpi.com
Anti-diabetic Potential: Due to their inhibitory action on GSK-3β, a target in diabetes therapy, meridianin C analogues have been evaluated for their effect on glucose uptake, with some showing promise as potential new leads for diabetes treatment. mdpi.com
Table 2: Biological Targets and Therapeutic Indications of Meridianin Derivatives
| Biological Target | Therapeutic Indication | Key Findings | Reference |
|---|---|---|---|
| CDKs, PKA, CK1 | Cancer | Meridianins are potent inhibitors of various protein kinases involved in cell cycle and proliferation. | tandfonline.commdpi.com |
| JAK/STAT3 Pathway | Cancer | Synthetic derivatives inhibit JAK1, JAK2, and STAT3 phosphorylation, leading to apoptosis in cancer cells. | mdpi.com |
| Dyrk1A, GSK-3β | Alzheimer's Disease | Inhibition of these kinases suggests potential for treating neurodegenerative disorders. | mdpi.comresearchgate.net |
| Plasmodium falciparum | Malaria | Meridianins A, C, G and derivatives show significant antiplasmodial activity. | mdpi.com |
| Mycobacterium tuberculosis | Tuberculosis | Meridianin C and G inhibit the growth of M. tuberculosis. | mdpi.com |
Sustainable Sourcing and Biosynthetic Pathways for Meridianin Alkaloids
The original source of meridianin alkaloids is the South Atlantic tunicate Aplidium meridianum. tandfonline.comnih.gov Relying on the harvesting of marine organisms for drug supply is often unsustainable and can harm delicate marine ecosystems. Therefore, a critical area of research is the development of sustainable and scalable methods for producing these valuable compounds.
Chemical Synthesis: Significant progress has been made in the total chemical synthesis of meridianins. Several synthetic routes have been developed, offering a reliable alternative to natural extraction. tandfonline.commdpi.comresearchgate.net Key strategies include:
Suzuki Coupling: This method involves coupling an indolyl boronic acid with a chloropyrimidine. tandfonline.comresearchgate.net
Bredereck Synthesis: This approach constructs the 2-aminopyrimidine (B69317) ring by condensing an indole-enaminone with guanidine (B92328). tandfonline.comresearchgate.net
One-Pot Syntheses: More recent innovations include one-pot protocols, such as the Masuda borylation-Suzuki coupling sequence, which improve efficiency and reduce the number of steps required. mdpi.com
These synthetic methods not only provide access to the natural meridianins but also allow for the creation of diverse libraries of derivatives for structure-activity relationship studies. mdpi.comcapes.gov.br
Biosynthetic Pathways: Understanding the natural biosynthetic pathway of meridianins in tunicates is another avenue for sustainable production. While the complete pathway is not yet fully elucidated, it is known that these are indole (B1671886) alkaloids. Future research may focus on identifying the genes and enzymes responsible for their production. This knowledge could then be applied in the field of synthetic biology, where the biosynthetic genes could be transferred to a microbial host, such as E. coli or yeast, to enable large-scale, fermentative production of this compound and its precursors. This approach aligns with the principles of green manufacturing by reducing reliance on chemical synthesis and natural harvesting. wearekms.com
Development of Advanced Formulation Strategies for Preclinical Research
For a promising compound like this compound to progress through preclinical and clinical development, an effective formulation is essential. mdpi.com Many natural products, including marine alkaloids, face challenges such as poor aqueous solubility, low bioavailability, and potential off-target toxicity. mdpi.com Advanced drug delivery systems can help overcome these hurdles. mdpi.comalliedmarketresearch.com
While specific formulation studies for this compound are not yet widely published, the development of nanoparticle-based systems is a highly promising future direction. mdpi.comworldbrainmapping.org
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.commdpi.comnih.gov They can improve a drug's solubility, prolong its circulation time, and be engineered with surface ligands to target specific tissues, such as tumors. mdpi.commdpi.com This targeting can increase efficacy while minimizing systemic side effects. mdpi.comnih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the encapsulated drug. mdpi.comworldbrainmapping.org This reduces the need for frequent administration and maintains the drug concentration within its therapeutic window. mdpi.com
The goal of these advanced formulations in preclinical research is to ensure that the compound can be delivered effectively to its target site in animal models, allowing for accurate assessment of its efficacy and safety profile. europa.eunih.gov The development of a stable and effective formulation for this compound will be a critical step in its journey from a laboratory curiosity to a potential clinical therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
